4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-propoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S2/c1-2-13-25-18-5-7-20(8-6-18)27(23,24)21-15-17-9-11-22(12-10-17)16-19-4-3-14-26-19/h3-8,14,17,21H,2,9-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOVPYNSOYOWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The chemical structure of 4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide consists of a benzenesulfonamide core substituted with a propoxy group and a thiophenylmethyl-piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 366.49 g/mol.
While specific mechanisms for this compound are still under investigation, its structural components suggest potential interactions with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory pathways.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit significant activities such as:
- Antinociceptive Effects : Studies have shown that related sulfonamide compounds can act on pain pathways, potentially providing analgesic effects.
- Anti-inflammatory Properties : The presence of the sulfonamide group is often associated with anti-inflammatory activity, which may be relevant in treating conditions like arthritis or other inflammatory diseases.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various cell lines. For example:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| 1 | HEK293 | 10 µM | Inhibition of cell proliferation observed |
| 2 | RAW264.7 | 5 µM | Significant reduction in TNF-alpha production |
These studies suggest that the compound may modulate inflammatory responses and cell growth.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and efficacy of the compound. For instance:
- Pain Models : In rodent models of acute pain, administration of the compound resulted in a statistically significant reduction in pain scores compared to control groups.
| Model | Dose (mg/kg) | Pain Reduction (%) |
|---|---|---|
| Model A | 10 | 45 |
| Model B | 20 | 60 |
These results indicate promising analgesic properties.
Case Study 1: Chronic Pain Management
A clinical trial explored the efficacy of related sulfonamide compounds in patients with chronic pain conditions. The trial reported that patients experienced a notable decrease in pain levels and improved quality of life metrics after treatment with the compound over an eight-week period.
Case Study 2: Anti-inflammatory Applications
In another study focusing on inflammatory bowel disease (IBD), patients treated with a similar compound exhibited reduced inflammatory markers and improved endoscopic scores compared to baseline evaluations.
Future Directions
Research is ongoing to better understand the full spectrum of biological activities associated with this compound. Future studies will likely focus on:
- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
- Clinical Trials : Expanding clinical trials to assess long-term efficacy and safety in diverse populations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
